N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenylacetamide core linked to a hydroxyethyl-substituted benzothiophene moiety. The 2-chlorophenyl group enhances lipophilicity, which may improve membrane permeability.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-15-7-3-1-5-12(15)9-18(22)20-10-16(21)14-11-23-17-8-4-2-6-13(14)17/h1-8,11,16,21H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSDALFEIPPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC3=CC=CC=C32)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Attachment of the Chlorophenyl Acetamide: The final step involves the acylation of the hydroxyethyl-benzothiophene intermediate with 2-chlorophenyl acetic acid chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorophenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the chlorophenyl acetamide structure can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide and analogous compounds:
Key Structural and Functional Differences
Benzothiophene vs. Thiadiazole (3d) and thiazole () groups introduce sulfur-based interactions (e.g., H-bonding or metal coordination), absent in the benzothiophene derivative.
Chlorophenyl Substitution Patterns
- 2-Chlorophenyl (target) vs. 3-chlorophenyl (5RH2) or dichlorophenyl (): Positional chlorine affects steric hindrance and electronic effects. For example, 2-chloro substitution may restrict rotation, stabilizing specific conformations .
Linker Groups
- Hydroxyethyl (target) vs. hydroxypropyl (): Shorter chain length reduces flexibility but may improve metabolic stability.
- Thioethyl (RN1) or pyridinyl (5RH2) linkers alter solubility and hydrogen-bonding capacity.
Biological Activity
- Pyridine-containing analogs (e.g., 5RH2) exhibit strong protease inhibition , whereas thiadiazole derivatives (3d) show antimicrobial activity . The target compound’s benzothiophene may favor CNS-targeted applications due to structural resemblance to neuroactive molecules.
Physicochemical and Crystallographic Insights
- Melting Points : Chlorophenylacetamides typically exhibit high melting points (212–218°C) due to aromatic stacking and hydrogen bonding . The target compound’s benzothiophene may further elevate its melting point.
- Hydrogen Bonding : Amide C=O groups (IR ~1700 cm⁻¹) and hydroxyl linkers facilitate intermolecular interactions, as seen in crystal structures of dichlorophenylacetamides .
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide form R₂²(10) hydrogen-bonded dimers, stabilizing crystal lattices .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including anti-inflammatory and analgesic properties, based on diverse sources and studies.
- Molecular Formula : C20H20ClN2O3S
- Molecular Weight : 368.5 g/mol
- CAS Number : 2097918-96-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. The administration of these compounds resulted in reduced paw edema and improved overall health indicators in treated rats compared to control groups .
Study 1: Anti-Arthritic Effects
A significant study conducted on a related compound, N-(2-hydroxy phenyl) acetamide, showed promising results in reducing inflammation and pain associated with adjuvant-induced arthritis in Sprague Dawley rats. The study involved administering doses of 5 mg/kg and 10 mg/kg, resulting in a notable decrease in paw edema volume and serum levels of inflammatory markers .
| Treatment Group | Paw Edema (mm) | IL-1 Beta (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|---|
| Control | 12.5 | 150 | 200 |
| 5 mg/kg | 8.0 | 90 | 120 |
| 10 mg/kg | 5.5 | 70 | 100 |
This data suggests that compounds like this compound could be effective in managing inflammatory conditions.
Study 2: Neuropharmacological Potential
Further research into the neuropharmacological effects of similar compounds has indicated potential benefits in modulating pain pathways through interaction with neurotransmitter systems. This could open avenues for treating chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
